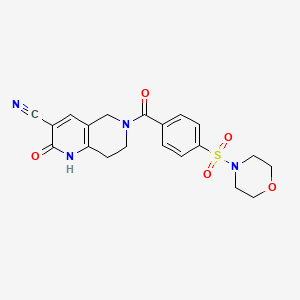

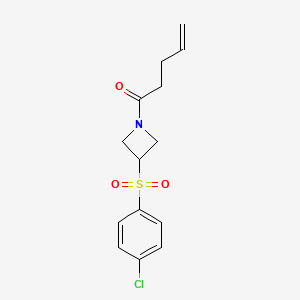

![molecular formula C18H13F3N2O2 B2474158 4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid CAS No. 881940-11-0](/img/structure/B2474158.png)

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . This compound has shown substantial biological activities .

Synthesis Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- . A series of 4-[(quinolin-4-yl)amino]benzamide derivatives as the novel anti-influenza agents were designed and synthesized .Molecular Structure Analysis

Quinoline, also called benzopyridine, is a well-known nitrogenous tertiary base containing a heteronucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .Physical And Chemical Properties Analysis

The molecular weight of quinoline is 129.16 g/mol . It is a pungent hygroscopic colorless oily liquid .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into organic molecules has significant implications for pharmaceutical research. Fluorine-containing compounds constitute over 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 4-(Trifluoromethyl)benzoic acid serves as a valuable building block in drug synthesis. Researchers explore its potential as a pharmacophore in various drug candidates.

Synthesis of Salicylanilide Derivatives

In synthetic chemistry, this compound has been employed in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N’-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . These derivatives may have applications in drug discovery and development.

Anti-Tumor and Anti-Inflammatory Agents

Studies have investigated derivatives related to 4-(Trifluoromethyl)benzoic acid as potential anti-tumor and anti-inflammatory agents . These compounds could modulate allergic responses and inflammatory pathways, making them relevant for treating skin diseases and cancer.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated good antimicrobial potential . Researchers explore their effectiveness against bacterial and fungal pathogens.

Ultra Trace Analysis

In analytical chemistry, 4-(Trifluoromethyl)benzoic acid serves as an internal standard for ultra trace analysis of fluorinated aromatic carboxylic acids using GC/MS methods . Its stability and detectability make it useful for quantification purposes.

Mécanisme D'action

Target of Action

Quinoline derivatives are known to have a wide range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability .

Result of Action

Quinoline derivatives are known to have various biological activities, which can result in a range of molecular and cellular effects .

Action Environment

Environmental factors can greatly influence the action of a compound .

Propriétés

IUPAC Name |

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-10-8-15(23-13-5-2-11(3-6-13)17(24)25)14-7-4-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMPDKZNVANULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

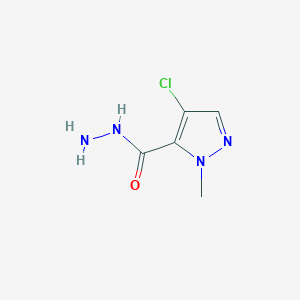

![N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2474076.png)

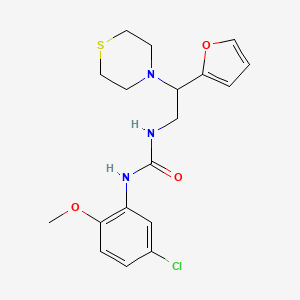

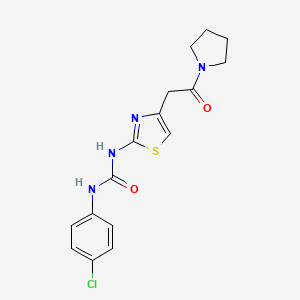

![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)

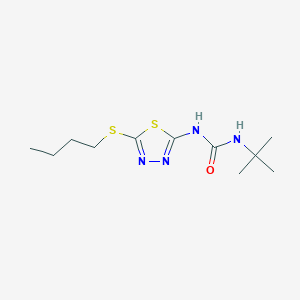

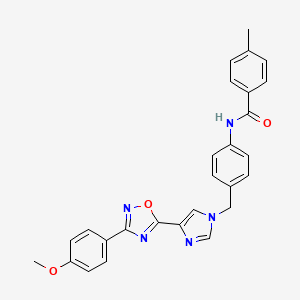

![5-(Benzenesulfonylmethyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2474082.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-phenoxybenzoate](/img/structure/B2474083.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2474085.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2474091.png)

![3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2474097.png)